molecular formula C24H19N3O4S B3825971 4-methoxy-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

4-methoxy-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B3825971
M. Wt: 445.5 g/mol
InChI Key: CONSFVDQDFCXDR-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of thiazole derivatives and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, studies have suggested that the compound may work by inhibiting certain enzymes or proteins involved in the progression of various diseases. It has also been found to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects
The compound 4-methoxy-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the progression of various diseases. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The compound 4-methoxy-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities. However, the compound also has some limitations. It is relatively unstable and may decompose over time, making it difficult to store. Additionally, the compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 4-methoxy-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide. One direction is to investigate the potential use of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is to study the mechanism of action of the compound and identify the specific enzymes or proteins that it targets. Additionally, future research could focus on developing more stable analogs of the compound that exhibit similar or improved biological activities.
Conclusion
In conclusion, 4-methoxy-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research. It has been found to exhibit various biological activities and has potential applications in the treatment of various diseases. The compound has several advantages for lab experiments but also has some limitations. Future research could focus on investigating the potential applications of the compound and developing more stable analogs with improved biological activities.

Scientific Research Applications

The compound 4-methoxy-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential use in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

4-methoxy-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S/c1-15-3-5-16(6-4-15)21-22(17-7-11-19(12-8-17)27(29)30)32-24(25-21)26-23(28)18-9-13-20(31-2)14-10-18/h3-14H,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONSFVDQDFCXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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